(2-Amino-6-chloropyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-chloropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-chloropyridin-4-YL)acetic acid typically involves the functionalization of pyridine derivatives. One common method includes the use of Grignard reagents to introduce the acetic acid moiety onto the pyridine ring. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-chloropyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(2-Amino-6-chloropyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Amino-6-chloropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-yl)acetic acid
- 2-(2-Amino-6-chloropyridin-4-yl)acetic acid
Uniqueness
(2-Amino-6-chloropyridin-4-YL)acetic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(2-amino-6-chloropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
MGZQNSKREUJJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.